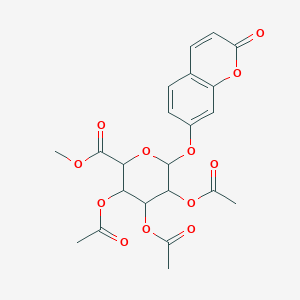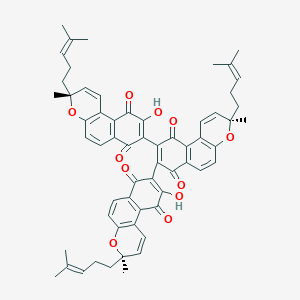
Conocurvone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conocurvone is a naturally occurring trimeric benzochromene compound isolated from the Conospermum plants. It has garnered significant attention due to its potent anti-HIV activity. This compound is part of a broader class of pyranonaphthoquinone natural products, which are known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Conocurvone can be synthesized through the condensation of 2-hydroxynaphthoquinones and 2,3-dihaloquinones. This method involves the formation of trimeric naphthoquinones, which are then subjected to various reaction conditions to yield this compound . Another method involves the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst .
Industrial Production Methods: Industrial production of this compound primarily focuses on optimizing the yield and purity of the compound. Improved methods for the isolation and synthesis of this compound from Conospermum brachyphyllum have been developed, which involve the use of advanced crystallographic techniques and reaction optimizations .
Analyse Chemischer Reaktionen
Types of Reactions: Conocurvone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, acidic catalysts, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various naphthoquinone derivatives, which exhibit enhanced biological activities. These derivatives are often evaluated for their potential as antiviral and anticancer agents .
Wissenschaftliche Forschungsanwendungen
Conocurvone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent anti-HIV activity has made it a valuable compound for developing new antiviral therapies . Additionally, this compound has shown potential in inhibiting the main protease of COVID-19, making it a promising candidate for further research in antiviral drug development .
Wirkmechanismus
The mechanism of action of conocurvone involves its interaction with HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. This compound inhibits this enzyme, thereby preventing the replication of the virus . Additionally, this compound may possess dual inhibitory activity against both HIV-1 integrase and HIV cell-mediated fusion, further enhancing its antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Conocurvone is unique due to its trimeric structure, which enhances its biological activity compared to monomeric and dimeric naphthoquinones. Similar compounds include ganoderic acid A and oleuropein, which also exhibit antiviral properties but differ in their molecular structures and mechanisms of action . The trimeric structure of this compound allows for more potent interactions with its molecular targets, making it a more effective antiviral agent .
Similar Compounds
- Ganoderic acid A
- Oleuropein
- Teretifolione B
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
149572-31-6 |
|---|---|
Molekularformel |
C60H56O11 |
Molekulargewicht |
953.1 g/mol |
IUPAC-Name |
(3R)-8,9-bis[(3R)-9-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-7,10-dione |
InChI |
InChI=1S/C60H56O11/c1-31(2)13-10-25-58(7)28-22-34-40(69-58)19-16-37-43(34)53(64)47(49-52(63)39-18-21-42-36(45(39)55(66)57(49)68)24-30-60(9,71-42)27-12-15-33(5)6)46(50(37)61)48-51(62)38-17-20-41-35(44(38)54(65)56(48)67)23-29-59(8,70-41)26-11-14-32(3)4/h13-24,28-30,67-68H,10-12,25-27H2,1-9H3/t58-,59-,60-/m1/s1 |
InChI-Schlüssel |
IJDNMADFCZSLQD-UPMPAGDASA-N |
Isomerische SMILES |
CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=C[C@@](O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=C[C@@](O9)(C)CCC=C(C)C)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=CC(O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=CC(O9)(C)CCC=C(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)



![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
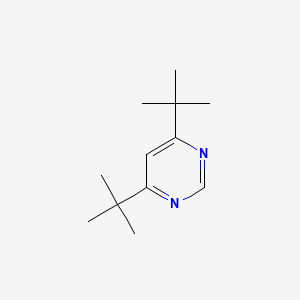
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
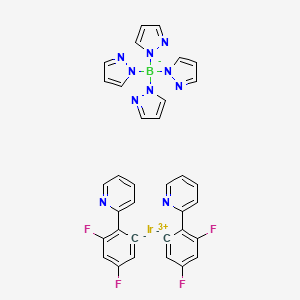
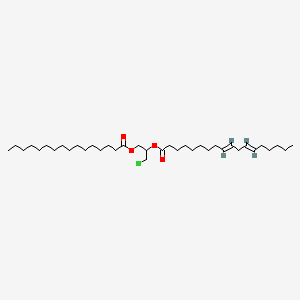
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
